去氧皮质酮戊酸酯

描述

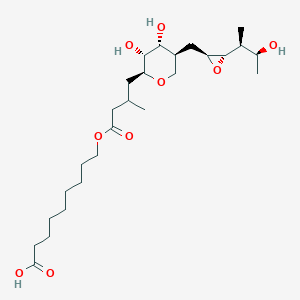

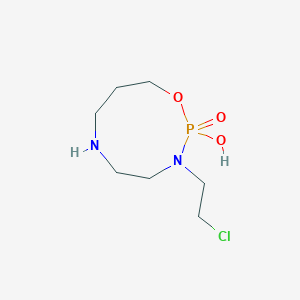

Desoxycorticosterone pivalate (DOCP) is a synthetic mineralocorticoid used primarily in veterinary medicine for the treatment of hypoadrenocorticism, also known as Addison's disease, in dogs. This condition is characterized by a deficiency in the production of glucocorticoids and mineralocorticoids due to adrenal insufficiency. DOCP is used to replace the deficient mineralocorticoids and is administered to maintain electrolyte balance and prevent the associated clinical symptoms of the disease .

Synthesis Analysis

The synthesis of deoxycorticosterone (DOC) derivative compounds, including DOCP, involves the preparation and purification of these compounds using high-pressure liquid chromatography. The synthesis products are identified, and their structures are characterized by their chromophoric transitions, such as n----II and II----II dichroic transitions. The structural analysis suggests that a normal half-chair conformation is favored in ring A of these compounds .

Molecular Structure Analysis

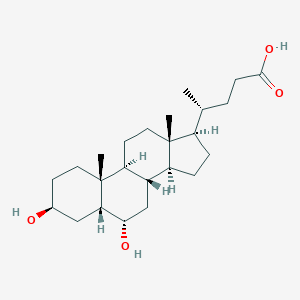

The molecular structure of DOCP is closely related to that of other corticosteroids, such as deoxycorticosterone. The structural analysis of DOC and its derivatives, including DOCP, reveals specific conformational characteristics that are important for their biological activity. The circular dichroism identification techniques used in the synthesis analysis provide insights into the molecular structure and the conformation of the steroid nucleus .

Chemical Reactions Analysis

DOCP, like other corticosteroids, can engage in various chemical reactions due to its steroid structure. It shares similarities with progesterone and has been shown to exhibit progesterone-like activity, which includes progestational proliferation in the endometrium of immature rabbits and induction of the estrous receptivity response in spayed guinea pigs. This indicates that DOCP can interact with progesterone receptors and elicit similar biological responses, albeit with less potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of DOCP are crucial for its pharmacological efficacy and safety. It is administered via subcutaneous or intramuscular injection in dogs. The standard dosage recommended by the manufacturer is 2.2 mg/kg body weight every 25 to 30 days. However, studies have shown that lower doses, such as 1.1 mg/kg or 1.5 mg/kg, can be effective in managing hypoadrenocorticism with fewer adverse effects and without compromising the clinical outcome. The physical properties, such as solubility and stability, are important for its administration and absorption in the body .

科学研究应用

治疗犬类肾上腺皮质功能减退症

去氧皮质酮戊酸酯 (DOCP) 的治疗犬类肾上腺皮质功能减退症的有效性已得到广泛研究。它已在美国成功使用了几十年,最近在英国和欧盟也开始使用。研究表明,DOCP 提供了足够的盐皮质激素替代,几乎没有副作用,并且普遍受到狗主人的好评 (White,2018; Albers 等,2018; Vincent 等,2021)。

疗效和剂量评估

研究评估了不同 DOCP 剂量的疗效。已经研究了 DOCP 治疗的低剂量方案,发现对大多数狗来说是安全有效的,有可能降低治疗成本 (Bates 等,2013; Sieber‐Ruckstuhl 等,2019)。

其他用途和物种

虽然主要用于犬类,但 DOCP 也已成功用于一例患有原发性肾上腺皮质功能减退症和严重低钠血症的猫 (Woolcock 和 Ward,2015)。此外,一例 Matschie 树袋鼠的低醛固酮症病例使用 DOCP 治疗,标志着其在非家养动物中使用的一个罕见案例 (Whoriskey 等,2016)。

了解作用机制

可以追溯到 1950 年的研究考察了去氧皮质酮对酶系统的抑制作用,并指出了它对 d-氨基酸氧化酶系统的影响 (Hayano 等,1950)。

作用机制

Target of Action

Desoxycorticosterone pivalate (DOCP) primarily targets the mineralocorticoid receptor (MR) . Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation .

Mode of Action

DOCP exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex . This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA .

Biochemical Pathways

The primary biochemical pathway affected by DOCP involves the metabolism of sodium, potassium, and water . When the drug is given, there is decreased excretion of sodium accompanied by increased excretion of potassium . This leads to an increase in the concentration of sodium in the blood, whereas that of potassium is decreased . There is a concomitant increase in the volume of blood and extracellular fluids, with a fall in hematocrit .

Pharmacokinetics

DOCP is practically insoluble in water, sparingly soluble in acetone, slightly soluble in methanol, ether, and vegetable oils . It is formulated as a microcrystalline aqueous suspension, is administered by intramuscular injection at regular intervals, and has a prolonged duration of action .

Result of Action

The result of DOCP’s action is primarily observed in the metabolism of sodium, potassium, and water. When the drug is given, there is decreased excretion of sodium accompanied by increased excretion of potassium . This leads to an increase in the concentration of sodium in the blood, whereas that of potassium is decreased . There is a concomitant increase in the volume of blood and extracellular fluids, with a fall in hematocrit .

Action Environment

DOCP is stable in air . Its action, efficacy, and stability can be influenced by environmental factors such as the method of administration and the physical and chemical properties of the environment in which it is administered . For instance, it is formulated as a microcrystalline aqueous suspension and is administered by intramuscular injection at regular intervals .

安全和危害

DOCP should be handled with care to avoid contact with skin and eyes . It may cause pain and swelling at the injection site if accidentally self-administered . It may also cause adverse effects on male reproductive organs and, as a result, fertility . It may cause adverse developmental effects on unborn children and neonates .

未来方向

属性

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIQBFMTVCINR-WWMZEODYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046036 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Desoxycorticosterone Pivalate binds to the mineralocorticoid receptor. Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation. Desoxycorticosterone pivalate exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex. This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA. The steroid hormones appear to induce transcription and synthesis of specific proteins, which produce the physiological effects seen after administration. | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

808-48-0 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxycorticosterone pivalate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoxycortone pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYCORTICOSTERONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)